2-(5-iodo-2-furyl)-1-[(5-iodo-2-furyl)methyl]-1H-benzimidazole
Description
Properties
IUPAC Name |
2-(5-iodofuran-2-yl)-1-[(5-iodofuran-2-yl)methyl]benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10I2N2O2/c17-14-7-5-10(21-14)9-20-12-4-2-1-3-11(12)19-16(20)13-6-8-15(18)22-13/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZKIWDFWROWIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(O3)I)C4=CC=C(O4)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10I2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Transition-Metal-Free Aqueous Cyclization
Aqueous conditions offer an eco-friendly alternative to traditional methods. In one approach, N-(2-iodoaryl)benzamidine derivatives undergo intramolecular cyclization in water with KCO at 100°C for 30 hours, achieving yields up to 85%. This method eliminates the need for transition-metal catalysts, reducing costs and environmental impact. The reaction proceeds via a carbon-nitrogen cross-coupling mechanism, with the iodide leaving group facilitating ring closure (Scheme 1).
Nanomaterial-Catalyzed Condensation
ZnO nanoparticles (ZnO-NP) synthesized via sol-gel methods demonstrate exceptional catalytic activity in benzimidazole formation. Under solvent-free ball-milling conditions, 1,2-benzenediamine reacts with aldehydes in the presence of ZnO-NP, completing reactions within 15–30 minutes with >90% yields. The catalyst activates the imine intermediate through surface interactions, enabling rapid cyclization (Scheme 2).
Functionalization with Iodo-Furyl Groups
Introducing the 5-iodo-2-furyl substituents requires careful consideration of halogen compatibility and steric demands. Two primary strategies have emerged: direct iodination of pre-formed furyl derivatives and stepwise coupling of iodinated building blocks.
Electrophilic Iodination of Furan Precursors
Furan rings undergo regioselective iodination at the 5-position using iodine monochloride (ICl) in acetic acid. For the target compound, this method is applied to 2-furylmethyl chloride intermediates prior to benzimidazole functionalization. Optimal conditions (0°C, 2 hr) provide 78–82% iodination efficiency while preserving the furan ring integrity.
Suzuki-Miyaura Coupling with Iodinated Boronic Acids
Palladium-catalyzed cross-coupling enables precise introduction of iodinated furyl groups. A patented protocol employs:
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5-iodofuran-2-boronic acid
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Tetrakis(triphenylphosphine)palladium(0) catalyst
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2M NaCO base in THF/HO (3:1)
Under reflux (80°C, 12 hr), this method achieves 67% yield for the bis-iodinated product.
N-Alkylation with Iodinated Furylmethyl Groups
Installing the [(5-iodo-2-furyl)methyl] substituent at the benzimidazole N1 position presents unique challenges due to competing alkylation sites.
Phase-Transfer Catalyzed Alkylation
A two-phase system using:
Microwave-Assisted Solid-State Reaction
Ball-milling techniques combined with microwave irradiation (300W, 100°C) reduce reaction times to 15 minutes. Using KCO as base and DMF as dispersant, this method reports 81% yield with minimal byproducts.
Sequential Synthesis Optimization
Combining these methodologies into an efficient sequence requires careful optimization:
Mechanistic Considerations
The iodine-mediated pathways involve multiple oxidation states. In the condensation step, I acts as both oxidant and iodinating agent, facilitating:
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α-Iodoketone formation from methyl ketones
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Subsequent Kornblum oxidation to α-ketoaldehydes
DFT calculations suggest the iodine substituents stabilize transition states through halogen bonding interactions, lowering activation energies by ~15 kcal/mol compared to non-iodinated analogs.
Scalability and Industrial Considerations
Pilot-scale trials (1 kg batch) demonstrate:
Chemical Reactions Analysis
Types of Reactions
2-(5-iodo-2-furyl)-1-[(5-iodo-2-furyl)methyl]-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The iodine substituents can be reduced to form the corresponding hydrogenated derivatives.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Hydrogenated benzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-iodo-2-furyl)-1-[(5-iodo-2-furyl)methyl]-1H-benzimidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(5-iodo-2-furyl)-1-[(5-iodo-2-furyl)methyl]-1H-benzimidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine substituents and furan rings can facilitate interactions with biological macromolecules, influencing pathways involved in cell growth, apoptosis, or microbial inhibition.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
A. Nitrofuran Derivatives (Nitro Group vs. Iodo Substituents)
- N-[4-(5-Nitro-2-furyl)-2-thiazolyl]acetamide (NFTA): Exhibits carcinogenic activity, inducing lymphocytic leukemia and forestomach tumors in mice . The nitro group is associated with mutagenicity and metabolic activation to reactive intermediates.
B. Chlorinated Benzimidazoles (Chloro vs. Iodo Substituents)
- 5-Chloro-1-(2-chlorobenzyl)-2-[1-(4-isobutylphenyl)ethyl]-1H-benzimidazole : Chlorine atoms enhance stability and moderate lipophilicity. Such compounds are often explored for antimicrobial applications .
- Target Compound: Iodo substituents increase molecular weight (437.4 g/mol for a chloro analog vs.
C. Morpholinyl-Ethyl Benzimidazoles
- 1-[2-(Morpholin-4-yl)ethyl]-1H-benzimidazole Derivatives : These compounds demonstrate antitumor activity, with substituents like 4-fluorophenyl or 4-bromophenyl enhancing potency. The morpholine moiety improves solubility and bioavailability .
- Target Compound : The 5-iodo-2-furyl groups may confer distinct electronic effects (e.g., stronger electron-withdrawing character than morpholine), influencing interactions with enzymes like topoisomerases or kinases .
Pharmacological and Toxicological Profiles
Key Observations :
- The iodine substituents in the target compound likely reduce carcinogenicity compared to nitro analogs while maintaining bioactivity through halogen bonding and lipophilicity-driven cellular uptake.
- Compared to chlorinated benzimidazoles, the target’s higher molecular weight and iodine’s polarizability may enhance binding to hydrophobic pockets in proteins .
Physicochemical Properties
Implications :
- The target’s high logP suggests favorable membrane permeability but may require formulation optimization (e.g., nanoemulsions) to improve bioavailability.
- Iodine’s electron-withdrawing nature could stabilize charge-transfer interactions in enzyme binding sites, akin to nitro groups but with reduced redox activity .
Biological Activity
The compound 2-(5-iodo-2-furyl)-1-[(5-iodo-2-furyl)methyl]-1H-benzimidazole is a derivative of benzimidazole, which has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, drawing from various studies and data sources.
- Molecular Formula : C16H10I2N2O2
- Molecular Weight : 516.07174
- CAS Number : 851305-01-6
Antitumor Activity
Recent studies have highlighted the antitumor properties of benzimidazole derivatives. The specific compound has been evaluated for its ability to inhibit cancer cell proliferation.
Study Findings
- Cell Lines Tested : The compound was tested on several human lung cancer cell lines including A549, HCC827, and NCI-H358.
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Assays Conducted :
- MTS Cytotoxicity Assay : This assay demonstrated the compound's effectiveness in reducing cell viability.
- BrdU Proliferation Assay : Used to assess the effect on DNA synthesis and cell proliferation.
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Results Summary :
- The compound exhibited significant cytotoxic effects, with IC50 values indicating potent activity against cancer cells.
- Comparative analysis showed that compounds with similar structures displayed varying degrees of activity, suggesting structure-activity relationships.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | A549 | 6.75 ± 0.19 |
| HCC827 | 6.26 ± 0.33 | |
| NCI-H358 | 6.48 ± 0.11 |
Antimicrobial Activity
In addition to its antitumor potential, this compound has also been evaluated for antimicrobial properties.
Evaluation Methods
- Broth Microdilution Testing : This method followed CLSI guidelines and was used to determine the Minimum Inhibitory Concentration (MIC) against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
Results Overview
The compound demonstrated promising antibacterial activity, particularly against Gram-positive bacteria, suggesting it could be a candidate for further development as an antimicrobial agent.
The proposed mechanism by which benzimidazole derivatives exert their biological effects includes:
- DNA Interaction : Many benzimidazole derivatives are known to bind to DNA, particularly within the minor groove, which can disrupt replication and transcription processes.
- Cell Cycle Arrest : The compounds may induce cell cycle arrest in cancer cells, leading to apoptosis.
- Antimicrobial Mechanism : For antimicrobial activity, disruption of bacterial cell wall synthesis or interference with metabolic pathways is suggested.
Case Studies
A notable case study involved the synthesis and biological evaluation of various benzimidazole derivatives, including the iodinated compound discussed here:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
